molecular formula C8H15NO4 B8099068 N-(Carboxymethyl)-glycine tert-butyl ester

N-(Carboxymethyl)-glycine tert-butyl ester

Cat. No.: B8099068
M. Wt: 189.21 g/mol
InChI Key: UVININLYSAHIFI-UHFFFAOYSA-N
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Description

N-(Carboxymethyl)-glycine tert-butyl ester is a chemical compound that belongs to the class of esters. It is derived from glycine, the simplest amino acid, and features a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(Carboxymethyl)-glycine tert-butyl ester typically involves the esterification of glycine with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents. The reaction is carried out under controlled conditions, often at low temperatures initially, followed by room temperature to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, often employs mineral acid-catalyzed addition of isobutene to amino acids. This method is favored due to the availability of starting materials and the high yields of esters produced .

Chemical Reactions Analysis

Types of Reactions

N-(Carboxymethyl)-glycine tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the ester group to a carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include nucleophiles like amines and alcohols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

N-(Carboxymethyl)-glycine tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Carboxymethyl)-glycine tert-butyl ester involves its role as a protecting group. The tert-butyl ester group provides stability against nucleophiles and reducing agents, making it useful in multi-step synthesis processes. The ester group can be selectively removed under acidic conditions, allowing for the controlled release of the carboxylic acid functionality .

Comparison with Similar Compounds

Similar Compounds

  • N-(Carboxymethyl)-glycine methyl ester
  • N-(Carboxymethyl)-glycine ethyl ester
  • N-(Carboxymethyl)-glycine isopropyl ester

Uniqueness

N-(Carboxymethyl)-glycine tert-butyl ester is unique due to the presence of the tert-butyl group, which provides greater steric hindrance and stability compared to other esters. This makes it particularly useful in protecting carboxylic acids during complex synthetic procedures .

Properties

IUPAC Name

2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)5-9-4-6(10)11/h9H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVININLYSAHIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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